4-(2-Aminoethyl)cyclopentane-1,2-diol
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Overview
Description
4-(2-Aminoethyl)cyclopentane-1,2-diol is an organic compound with the molecular formula C7H15NO2 This compound features a cyclopentane ring substituted with an aminoethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)cyclopentane-1,2-diol can be achieved through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate aminoethylating agent under controlled conditions. For instance, the reaction of cyclopentadiene with 2-aminoethanol in the presence of a catalyst can yield the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid.
Reduction: Formation of cyclopentane derivatives with different functional groups.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-(2-Aminoethyl)cyclopentane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)cyclopentane-1,2-diol involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopentanediol: A similar compound with two hydroxyl groups on the cyclopentane ring but lacking the aminoethyl group.
Dopamine: A neurotransmitter with a similar aminoethyl group but different overall structure and function.
Uniqueness
4-(2-Aminoethyl)cyclopentane-1,2-diol is unique due to the presence of both aminoethyl and hydroxyl groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(2-aminoethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C7H15NO2/c8-2-1-5-3-6(9)7(10)4-5/h5-7,9-10H,1-4,8H2 |
InChI Key |
XEFRGPKYCADAGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1O)O)CCN |
Origin of Product |
United States |
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